Lactobacillic acid
Overview
Description
Lactobacillic acid, scientifically known as 10-(2-hexylcyclopropyl) decanoic acid, is a naturally occurring fatty acid with a unique cyclopropane ring in its carbon chain. This compound, which contains 19 carbon atoms, was first identified in the 1950s in bacteria of the genus Lactobacillus. It is also found in various other bacterial species. The biosynthesis of this compound in bacteria is associated with a protective effect for the cells, although the exact mechanism remains unclear .
Scientific Research Applications
Lactobacillic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclopropane fatty acids.
Biology: The compound is utilized in the identification and classification of bacterial species.
Medicine: Research has shown potential therapeutic applications, including its role in protecting bacterial cells.
Industry: this compound is used in the production of various biotechnological products, including probiotics and fermented foods
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid with one less carbon atom. The bacterial biosynthesis occurs at the end of the exponential growth phase or in the early stationary phase .
Industrial Production Methods: In an industrial setting, this compound can be produced by cultivating Lactobacillus bacteria in a semi-synthetic culture medium. The cells are harvested, and the lipids are extracted using solvents like acetone and diethyl ether. Acid hydrolysis is then performed to release the bound fatty acids, which are subsequently extracted .
Chemical Reactions Analysis
Types of Reactions: Lactobacillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropane ring in its structure makes it particularly interesting for studying these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Lactobacillic acid is unique due to its cyclopropane ring and odd number of carbon atoms. Similar compounds include other cyclopropane fatty acids such as:
- Dihydrosterculic acid
- This compound
- Cis-vaccenic acid
These compounds share structural similarities but differ in their specific chemical properties and biological functions .
Properties
IUPAC Name |
10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRDVKGCQRKBI-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19625-10-6 | |
Record name | Lactobacillic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTOBACILLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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